1-(1-Chloroethyl)-4-methanesulfonylbenzene
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Overview
Description
1-(1-Chloroethyl)-4-methanesulfonylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-methanesulfonylbenzene can be synthesized through a multi-step process involving the chlorination of ethylbenzene followed by sulfonation. The general synthetic route includes:
Chlorination: Ethylbenzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1-chloroethylbenzene.
Sulfonation: The resulting 1-chloroethylbenzene is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)-4-methanesulfonylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to produce corresponding sulfoxides or sulfones.
Reduction: Reduction of the methanesulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in polar solvents like water or alcohols.
Oxidation: Potassium permanganate, chromium trioxide; performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Scientific Research Applications
1-(1-Chloroethyl)-4-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure and reactivity.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-chloroethyl)-4-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential enzyme inhibition or protein modification. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and versatility.
Comparison with Similar Compounds
1-(1-Chloroethyl)-4-methylbenzene: Similar structure but lacks the methanesulfonyl group, resulting in different reactivity and applications.
1-(1-Chloroethyl)-4-nitrobenzene: Contains a nitro group instead of a methanesulfonyl group, leading to distinct chemical properties and uses.
1-(1-Chloroethyl)-4-hydroxybenzene:
Uniqueness: 1-(1-Chloroethyl)-4-methanesulfonylbenzene is unique due to the presence of both a 1-chloroethyl group and a methanesulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1092294-36-4 |
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Molecular Formula |
C9H11ClO2S |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,1-2H3 |
InChI Key |
YFHDCKKOLYKNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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